[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide
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Overview
Description
ST 899 is a small molecule drug known for its role as a platelet-activating factor receptor antagonist. This compound has shown potential in treating conditions such as septic shock by inhibiting the overproduction of platelet-activating factor, tumor necrosis factor, and interferon-gamma .
Preparation Methods
The synthesis of ST 899 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to the originating organization, Sigma-Tau Industrie Farmaceutiche Riunite SpA . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ST 899 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ST 899 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored for its potential therapeutic effects in treating septic shock and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting platelet-activating factor receptors.
Mechanism of Action
ST 899 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the binding of platelet-activating factor, thereby reducing the downstream signaling that leads to inflammation and other pathological conditions. The molecular targets include the platelet-activating factor receptor and associated signaling pathways .
Comparison with Similar Compounds
ST 899 is unique in its specific antagonistic action on the platelet-activating factor receptor. Similar compounds include other platelet-activating factor receptor antagonists, such as:
Ginkgolide B: A natural compound with similar antagonistic properties.
Properties
CAS No. |
143484-41-7 |
---|---|
Molecular Formula |
C22H29BrClNO6 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
[(2R)-4-[(2Z)-2-(6-chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C22H29ClNO6.BrH/c1-14(2)10-21(26)29-16(13-24(3,4)5)12-20(25)28-9-8-19-18-11-15(23)6-7-17(18)22(27)30-19;/h6-8,11,14,16H,9-10,12-13H2,1-5H3;1H/q+1;/p-1/b19-8-;/t16-;/m1./s1 |
InChI Key |
PHQDKXWPTYPXJJ-XDCMQMGXSA-M |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC(=O)OC/C=C\1/C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-] |
SMILES |
CC(C)CC(=O)OC(CC(=O)OCC=C1C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-] |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)OCC=C1C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-] |
Synonyms |
4-N,N,N-trimethylammonium-(R)-3-isovaleroyloxybutanoic acid Z-3-(5-chlorphthalidyliden)ethyl ester bromide ST 899 ST-899 |
Origin of Product |
United States |
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